![molecular formula C15H12ClN3O2S B5502276 N-2,1,3-benzothiadiazol-4-yl-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5502276.png)
N-2,1,3-benzothiadiazol-4-yl-2-(4-chloro-2-methylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-2,1,3-benzothiadiazol-4-yl-2-(4-chloro-2-methylphenoxy)acetamide derivatives involves complex chemical reactions, often using carbodiimide condensation catalysis for the preparation of novel derivatives. For instance, Yu et al. (2014) detailed the synthesis of similar derivatives through carbodiimide condensation catalysis, providing insights into the methodologies that could be applicable for synthesizing the compound (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as IR, 1H NMR, and single-crystal X-ray diffraction. These techniques confirm the structural integrity and provide a basis for understanding the molecular composition of this compound derivatives (Yu et al., 2014).
Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors : A study by Stec et al. (2011) explored the structure-activity relationships of PI3K/mTOR inhibitors, focusing on various 6,5-heterocycles to improve metabolic stability. These compounds, including ones similar to N-2,1,3-benzothiadiazol-4-yl-2-(4-chloro-2-methylphenoxy)acetamide, showed potential in cancer treatment (Stec et al., 2011).
Photochemical and Thermochemical Modeling : Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs, including compounds similar to the one , for their photochemical and thermochemical properties. These studies aimed at exploring their use as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating their potential in renewable energy technologies (Mary et al., 2020).
Antitumor Activity : Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic ring systems. These compounds were screened for antitumor activity against various human tumor cell lines, highlighting the potential of these compounds in cancer therapy (Yurttaş et al., 2015).
Antimicrobial Nano-Materials : Mokhtari and Pourabdollah (2013) investigated N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives for their antimicrobial activities against pathogenic bacteria and Candida species. These studies are crucial in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Anti-Inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds were tested for anti-inflammatory activity, showing significant potential in this area (Sunder & Maleraju, 2013).
Safety and Hazards
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-7-10(16)5-6-13(9)21-8-14(20)17-11-3-2-4-12-15(11)19-22-18-12/h2-7H,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQLGRADOXNCMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC3=NSN=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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